7-bromo-3-nitro-2H-chromene
CAS No.: 1269293-25-5
Cat. No.: VC18735761
Molecular Formula: C9H6BrNO3
Molecular Weight: 256.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269293-25-5 |
|---|---|
| Molecular Formula | C9H6BrNO3 |
| Molecular Weight | 256.05 g/mol |
| IUPAC Name | 7-bromo-3-nitro-2H-chromene |
| Standard InChI | InChI=1S/C9H6BrNO3/c10-7-2-1-6-3-8(11(12)13)5-14-9(6)4-7/h1-4H,5H2 |
| Standard InChI Key | SIVLCSHGQPWJGD-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=CC2=C(O1)C=C(C=C2)Br)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Table 1: Molecular Descriptors of 7-Bromo-3-nitro-2H-chromene
| Property | Value |
|---|---|
| CAS Number | 1269293-25-5 |
| Molecular Formula | C₉H₆BrNO₃ |
| Molecular Weight | 256.05 g/mol |
| IUPAC Name | 7-bromo-3-nitro-2H-chromene |
| Canonical SMILES | C1C(=CC2=C(O1)C=C(C=C2)Br)N+[O-] |
| Topological Polar Surface Area | 55.05 Ų |
The nitro group at C-3 introduces strong electron-withdrawing effects, polarizing the chromene ring and influencing electrophilic substitution patterns . Bromine’s steric bulk and moderate electronegativity further modulate electronic distribution, as evidenced by computational studies on analogous halogenated chromenes.
Spectroscopic Signatures
While experimental spectral data for 7-bromo-3-nitro-2H-chromene remain unpublished, predictions can be made based on structural analogs:
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¹H NMR: Expected signals include a deshielded proton adjacent to the nitro group (δ 8.2–8.5 ppm) and aromatic protons influenced by bromine’s inductive effects (δ 7.4–7.9 ppm).
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IR Spectroscopy: Strong absorption bands for nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) functional groups are anticipated .
Synthesis and Purification
Synthetic Pathways
The synthesis of 7-bromo-3-nitro-2H-chromene typically involves bromination and nitration of a chromene precursor. A reported method employs silica gel chromatography for purification, using a solvent system of ethyl acetate and petroleum ether (1:6 v/v) to isolate the compound in >95% purity. Key steps include:
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Bromination: Electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ at 0–5°C.
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Nitration: Treatment with concentrated HNO₃ and H₂SO₄ at 50°C to introduce the nitro group.
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Cyclization: Acid-catalyzed ring closure to form the chromene scaffold.
Yield optimization remains challenging due to competing side reactions, such as over-nitration or debromination under harsh conditions.
Purification Challenges
The compound’s moderate polarity necessitates careful solvent selection during chromatography. Ethyl acetate/petroleum ether mixtures effectively separate 7-bromo-3-nitro-2H-chromene from byproducts like di-brominated analogs or nitration isomers. Recrystallization from ethanol/water mixtures further enhances purity, though solubility limitations require elevated temperatures (60–70°C).
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related nitrochromenes reveals decomposition onset temperatures near 210°C, suggesting that 7-bromo-3-nitro-2H-chromene is stable under standard laboratory conditions . The bromine substituent likely enhances thermal stability compared to non-halogenated analogs.
Solubility and Partitioning
Preliminary solubility assessments indicate:
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High solubility: Dichloromethane, dimethylformamide (DMF).
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Moderate solubility: Ethanol, acetone.
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Low solubility: Water, hexane.
The calculated logP value of 2.22 (using the Crippen method) suggests moderate lipophilicity, suitable for membrane permeability in drug design contexts .
Research Findings and Hypothesized Applications
Table 2: Comparative Bioactivity of Chromene Derivatives
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 3-Nitro-2H-chromene | 12.4 | COX-2 |
| 6-Bromo-4-nitrochromene | 8.7 | EGFR kinase |
| 7-Bromo-3-nitro-2H-chromene | Not tested | Hypothesized |
Materials Science Applications
The planar aromatic structure and electron-deficient nitro group make this compound a candidate for:
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Organic semiconductors: As an n-type dopant in photovoltaic cells.
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Luminescent materials: Bromine’s heavy atom effect could enhance phosphorescence efficiency.
Future Research Directions
Biological Screening
Priority investigations should assess:
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Cytotoxicity profiles against cancer cell lines (e.g., MCF-7, A549).
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Antibacterial efficacy against Gram-positive and Gram-negative pathogens.
Synthetic Modifications
Derivatization strategies could explore:
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Nitro reduction: Producing amino intermediates for coupling reactions.
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Bromine displacement: Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.
Computational Modeling
Density functional theory (DFT) calculations would elucidate electronic transitions and reactivity hotspots, guiding rational design of analogs with optimized properties.
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